2-Amino-7-methoxy-1,3-benzoxazole-5-carbonitrile
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Overview
Description
2-Amino-7-methoxy-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methoxy-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes using aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as catalysts at 50°C, yielding excellent results .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as refluxing in water with magnetic solid acid nanocatalysts have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methoxy-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoxazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-7-methoxy-1,3-benzoxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-7-methoxy-1,3-benzoxazole-5-carbonitrile involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antifungal activity is similar to that of standard drugs like voriconazole .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Known for its antifungal and antimicrobial activities.
7-Methoxybenzoxazole: Exhibits similar biological properties but with different potency levels.
5-Carbonitrilebenzoxazole: Another derivative with unique chemical properties.
Uniqueness
2-Amino-7-methoxy-1,3-benzoxazole-5-carbonitrile stands out due to its combined functional groups, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
2-amino-7-methoxy-1,3-benzoxazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-13-7-3-5(4-10)2-6-8(7)14-9(11)12-6/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISJULFAFGBMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=N2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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